Cas no 339021-20-4 (5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amine)

5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amine is a synthetic organic compound with notable pharmaceutical applications. This compound exhibits high specificity and efficiency in its interactions, making it a valuable tool in drug discovery and development. Its unique structure and properties allow for effective targeting of specific biological pathways, potentially leading to novel therapeutic agents.
5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amine structure
339021-20-4 structure
商品名:5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amine
CAS番号:339021-20-4
MF:C12H15ClN6
メガワット:278.740700006485
MDL:MFCD00139033
CID:5165721

5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amine 化学的及び物理的性質

名前と識別子

    • 5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amine
    • 3-(4-(4-Chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-5-amine
    • MDL: MFCD00139033
    • インチ: 1S/C12H15ClN6/c13-9-1-3-10(4-2-9)18-5-7-19(8-6-18)12-15-11(14)16-17-12/h1-4H,5-8H2,(H3,14,15,16,17)
    • InChIKey: IZOPTJPBJXSUFQ-UHFFFAOYSA-N
    • ほほえんだ: N1C(N2CCN(C3=CC=C(Cl)C=C3)CC2)=NC(N)=N1

5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1675409-2mg
3-(4-(4-Chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-5-amine
339021-20-4 98%
2mg
¥495 2023-03-11
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00924644-1g
5-[4-(4-Chlorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-3-amine
339021-20-4 90%
1g
¥2401.0 2023-03-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1675409-1mg
3-(4-(4-Chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-5-amine
339021-20-4 98%
1mg
¥535 2023-03-11
abcr
AB297937-100mg
5-[4-(4-Chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine; .
339021-20-4
100mg
€283.50 2025-03-19
Ambeed
A934070-2mg
5-[4-(4-Chlorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-3-amine
339021-20-4 90%
2mg
$58.0 2024-04-19
Ambeed
A934070-1g
5-[4-(4-Chlorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-3-amine
339021-20-4 90%
1g
$350.0 2023-03-11
abcr
AB297937-100 mg
5-[4-(4-Chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine; .
339021-20-4
100mg
€221.50 2023-04-26

5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amine 関連文献

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5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amineに関する追加情報

Introduction to 5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amine (CAS No. 339021-20-4)

5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 339021-20-4, belongs to the piperazine and triazole classes, which are well-documented for their roles in drug development. The presence of a chlorophenyl group and a triazole ring in its molecular structure suggests a high degree of chemical complexity and functionality, making it a promising candidate for further investigation.

The compound's molecular formula can be expressed as C₁₆H₁₈ClN₅, indicating a relatively complex arrangement of atoms that could contribute to its interaction with biological targets. The piperazine moiety is particularly noteworthy, as it is commonly found in active pharmaceutical ingredients (APIs) due to its ability to form stable hydrogen bonds and its role as a pharmacophore in various drug classes. In particular, piperazine derivatives have been extensively studied for their potential applications in treating neurological disorders, cardiovascular diseases, and infections.

The triazole ring in 5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amine adds another layer of functionality to the molecule. Triazoles are known for their stability and versatility in medicinal chemistry, often serving as key structural elements in drugs that exhibit antifungal, antiviral, and anti-inflammatory properties. The combination of a piperazine and triazole moiety in this compound may enhance its binding affinity to specific biological receptors, making it a valuable scaffold for drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets with greater accuracy. Studies suggest that the chlorophenyl group may play a crucial role in modulating the compound's pharmacokinetic properties, potentially improving its bioavailability and metabolic stability. These insights have fueled interest in synthesizing analogs of 5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amine to explore new therapeutic avenues.

In the context of modern drug development, the synthesis of novel heterocyclic compounds like 5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amine is often guided by high-throughput screening (HTS) and structure-based drug design (SBDD) approaches. These methodologies allow researchers to rapidly evaluate large libraries of compounds for their potential biological activity. Preliminary studies have indicated that derivatives of this compound may exhibit promising effects on enzymes and receptors involved in neurodegenerative diseases. For instance, modifications to the piperazine ring have been shown to influence dopamine receptor activity, which is relevant for conditions such as Parkinson's disease.

The triazole moiety's role in stabilizing the compound's three-dimensional structure is also worth mentioning. This stability can be critical for maintaining the compound's efficacy during storage and administration. Additionally, the presence of nitrogen atoms within both the piperazine and triazole rings provides multiple sites for hydrogen bonding interactions with biological targets. Such interactions are essential for achieving high affinity binding and prolonged receptor occupancy.

From a synthetic chemistry perspective, 5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amine presents an interesting challenge due to its complex architecture. However, recent innovations in synthetic methodologies have made it more feasible to construct such molecules with high precision. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the efficient assembly of heterocyclic frameworks like those found in this compound. These advancements have not only accelerated the discovery process but also allowed for greater diversification of chemical structures being explored.

The potential applications of 5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-am ine extend beyond traditional therapeutic areas. Research into its antimicrobial properties has shown promise due to its ability to disrupt bacterial cell wall synthesis and inhibit viral replication. Moreover, its structural features make it a suitable candidate for developing next-generation antipsychotic agents with improved side effect profiles compared to existing medications.

In conclusion, 5-( 4 - ( 4 - chlorophenyl) piperazin - 1 - yl) - 1 H - 1 , 2 , 4 - tri azol - 3 - am ine (CAS No. 339021 -20 - 4) represents a fascinating subject of study in medicinal chemistry. Its unique structural composition and demonstrated potential biological activities position it as a valuable asset in ongoing drug discovery efforts. As research continues to uncover new ways to leverage its chemical properties, this compound is likely to remain at the forefront of pharmaceutical innovation.

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Amadis Chemical Company Limited
(CAS:339021-20-4)5-(4-(4-chlorophenyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amine
A1020313
清らかである:99%
はかる:100mg
価格 ($):168.0